molecular formula C10H11NO6 B8810089 Methyl 2,4-dimethoxy-5-nitrobenzoate

Methyl 2,4-dimethoxy-5-nitrobenzoate

Cat. No. B8810089
M. Wt: 241.20 g/mol
InChI Key: ONJIZDKAWTWERL-UHFFFAOYSA-N
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Patent
US05686482

Procedure details

A 4.00 g portion of methyl 2,4-dimethoxy-5-nitrobenzoate was dissolved in 200 ml of tetrahydrofuran, and 0.40 g of 10% palladium-carbon was added, followed by stirring for 12 hours at room temperature under normal pressure in an atmosphere of hydrogen. After removing insoluble matter by filtration, the solvent was evaporated under a reduced pressure to give 3.6 g of methyl 5-amino-2,4-dimethoxybenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([N+:15]([O-])=O)=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[H][H]>O1CCCC1.[C].[Pd]>[NH2:15][C:10]1[C:11]([O:13][CH3:14])=[CH:12][C:3]([O:2][CH3:1])=[C:4]([CH:9]=1)[C:5]([O:7][CH3:8])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)OC)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing insoluble matter
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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